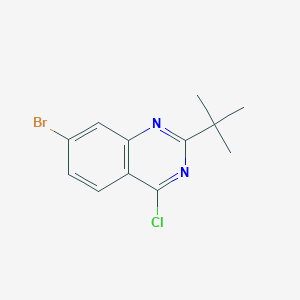![molecular formula C24H18ClNO4 B11832519 1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione CAS No. 164168-40-5](/img/structure/B11832519.png)
1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dioxopyrrolidin-1-yl) 4-[chloro(diphenyl)methyl]benzoate is a chemical compound with the molecular formula C24H18ClNO4 and a molecular weight of 419.86 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a chlorodiphenylmethyl group and a dioxopyrrolidinyl moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-[chloro(diphenyl)methyl]benzoate typically involves the esterification of 4-(chlorodiphenylmethyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The purification steps may include recrystallization and chromatography to remove impurities and obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-[chloro(diphenyl)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
(2,5-dioxopyrrolidin-1-yl) 4-[chloro(diphenyl)methyl]benzoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is employed in biochemical assays and as a labeling reagent for biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-[chloro(diphenyl)methyl]benzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The pathways involved depend on the specific application and target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2,5-dioxopyrrolidin-1-yl) 4-(bromomethyl)benzoate: Similar structure but with a bromine atom instead of chlorine.
N-succinimidyl 4-bromomethylbenzoate: Another related compound with a bromomethyl group.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 4-[chloro(diphenyl)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the chlorodiphenylmethyl group enhances its electrophilic character, making it suitable for various chemical and biological applications.
Propiedades
Número CAS |
164168-40-5 |
|---|---|
Fórmula molecular |
C24H18ClNO4 |
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[chloro(diphenyl)methyl]benzoate |
InChI |
InChI=1S/C24H18ClNO4/c25-24(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-13-11-17(12-14-20)23(29)30-26-21(27)15-16-22(26)28/h1-14H,15-16H2 |
Clave InChI |
PVSHLGOPFKHAFI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




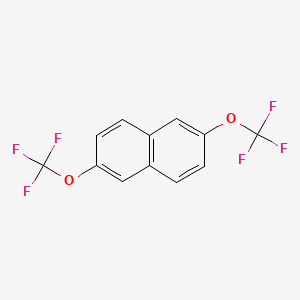
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)
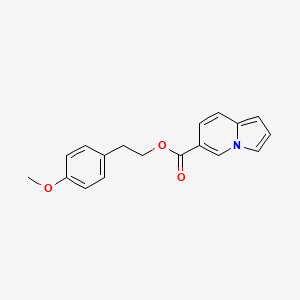
![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
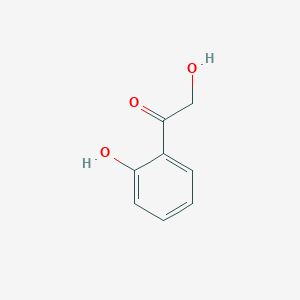

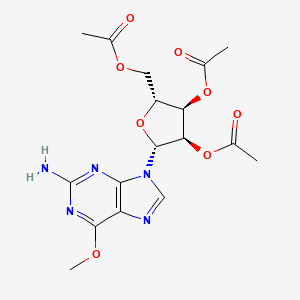
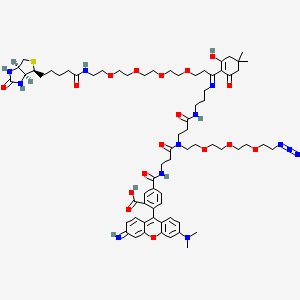

![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)

